molecular formula C12H18N6O B11729838 1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide

1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B11729838
M. Wt: 262.31 g/mol
InChI Key: FECNERQKIXHZHT-UHFFFAOYSA-N
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Description

1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide typically involves the reaction of 1-propyl-1H-pyrazole-5-carboxylic acid with methylamine and subsequent cyclization. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed bioactivity. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 3-amino-1-methyl-1H-pyrazole
  • 5-amino-pyrazoles

Uniqueness

1-methyl-3-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

2-methyl-5-[(2-propylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide

InChI

InChI=1S/C12H18N6O/c1-3-6-18-9(4-5-15-18)8-14-11-7-10(12(13)19)17(2)16-11/h4-5,7H,3,6,8H2,1-2H3,(H2,13,19)(H,14,16)

InChI Key

FECNERQKIXHZHT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C

Origin of Product

United States

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